4-Chloro-2-methylpent-2-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

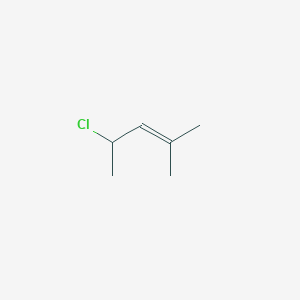

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylpent-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYNFCMSRUTOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501653 | |

| Record name | 4-Chloro-2-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21971-94-8 | |

| Record name | 4-Chloro-2-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-methylpent-2-ene IUPAC nomenclature and structure

This technical guide provides a comprehensive overview of 4-Chloro-2-methylpent-2-ene, including its IUPAC nomenclature, chemical structure, physical and chemical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Structure

The systematic IUPAC name for the compound is This compound . The name is derived following the IUPAC rules for the nomenclature of organic compounds.[1]

The logical process for determining the IUPAC name is outlined in the diagram below:

Caption: Logical workflow for determining the IUPAC name of this compound.

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.[1]

| Property | Value |

| Molecular Formula | C6H11Cl |

| Molecular Weight | 118.60 g/mol |

| XLogP3 | 2.7 |

| Exact Mass | 118.054928 g/mol |

| Monoisotopic Mass | 118.054928 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 7 |

| Complexity | 70.2 |

Experimental Protocols

General Synthesis of Allylic Chlorides from Allylic Alcohols:

This procedure is based on the reaction of an allylic alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl), often in the presence of a catalyst or a base like pyridine to neutralize the acidic byproduct.

Representative Protocol:

-

Starting Material: The synthesis would commence with 2-methylpent-2-en-4-ol.

-

Reaction Setup: The allylic alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Chlorinating Agent: Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the cooled solution of the alcohol. Pyridine (1.1 to 1.5 equivalents) may be added to scavenge the HCl produced.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is carefully poured over crushed ice to quench any unreacted thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product, this compound, can be further purified by distillation under reduced pressure to yield the pure compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the following tables provide predicted spectroscopic data based on the analysis of similar compounds and known spectroscopic principles.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5 - 5.7 | d | 1H | =CH- |

| ~4.5 - 4.7 | m | 1H | -CHCl- |

| ~1.8 - 2.0 | s | 3H | =C(CH₃)- |

| ~1.7 - 1.9 | d | 3H | -CH(Cl)CH₃ |

| ~1.6 - 1.8 | s | 3H | =C(CH₃)CH₃ |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Carbon Type |

| ~130 - 135 | C= |

| ~125 - 130 | =CH- |

| ~55 - 60 | -CHCl- |

| ~25 - 30 | -CH(Cl)CH₃ |

| ~20 - 25 | =C(CH₃)- |

| ~18 - 23 | =C(CH₃)CH₃ |

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~3020 - 3080 | =C-H stretch |

| ~2850 - 3000 | C-H stretch (alkyl) |

| ~1660 - 1680 | C=C stretch |

| ~650 - 800 | C-Cl stretch |

Predicted Mass Spectrometry Fragmentation:

| m/z | Fragment Ion |

| 118/120 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 83 | [M - Cl]⁺ |

| 41 | [C₃H₅]⁺ |

References

4-Chloro-2-methylpent-2-ene CAS number and registry information

CAS Number: 21971-94-8

This technical guide provides an in-depth overview of 4-Chloro-2-methylpent-2-ene, a halogenated alkene of interest to researchers and professionals in organic synthesis and drug development. This document compiles its chemical identity, physical and chemical properties, postulated synthesis routes, and predicted spectral characteristics. Furthermore, it explores the potential biological activity based on the known reactivity of related allylic chlorides.

Registry Information and Chemical Identity

This compound is registered under CAS number 21971-94-8.[1] Its chemical structure and key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 21971-94-8 |

| Molecular Formula | C₆H₁₁Cl |

| Molecular Weight | 118.60 g/mol [2] |

| Canonical SMILES | CC(C)=CC(C)Cl |

| InChI | InChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h4,6H,1-3H3 |

| InChIKey | IAYNFCMSRUTOFU-UHFFFAOYSA-N |

| PubChem CID | 12535659[2] |

| Synonyms | Trimethylallyl chloride |

Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 118.60 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 2 |

| Exact Mass | 118.0549280 Da |

| Monoisotopic Mass | 118.0549280 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 7 |

| Complexity | 70.2 |

Data sourced from PubChem CID 12535659.[2]

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, its structure as an allylic chloride suggests plausible synthetic routes based on established organic chemistry principles. The most likely methods involve either the direct chlorination of the corresponding alkene or the substitution reaction of the analogous alcohol.

Proposed Synthesis via Allylic Chlorination of 2-Methylpent-2-ene

This method involves the free-radical chlorination of 2-methylpent-2-ene at the allylic position. N-Chlorosuccinimide (NCS) is a common reagent for this transformation, often used with a radical initiator such as benzoyl peroxide or AIBN, and light or heat.

Reaction:

2-Methylpent-2-ene + N-Chlorosuccinimide (NCS) --(Radical Initiator, Heat/Light)--> this compound + Succinimide

Postulated Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpent-2-ene (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄).

-

Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq).

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Proposed Synthesis from 2-Methylpent-3-en-2-ol

This approach involves the nucleophilic substitution of the hydroxyl group in the corresponding allylic alcohol, 2-methylpent-3-en-2-ol, with a chloride ion. Reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) can be employed.

Reaction:

2-Methylpent-3-en-2-ol + SOCl₂ --> this compound + SO₂ + HCl

Postulated Experimental Protocol:

-

In a fume hood, place 2-methylpent-3-en-2-ol (1.0 eq) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool it in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the alcohol, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

-

Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation to obtain this compound.

Predicted Spectral Data

¹H NMR Spectroscopy

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| CH₃ (on C2) | singlet | 1.7 - 1.9 |

| CH₃ (on C4) | doublet | 1.5 - 1.7 |

| =CH- | doublet of quartets | 5.3 - 5.6 |

| -CHCl- | quintet | 4.3 - 4.6 |

The vinylic proton (=CH-) is expected to be downfield due to the double bond. The proton on the carbon bearing the chlorine (-CHCl-) will also be significantly downfield due to the electronegativity of the chlorine atom.

¹³C NMR Spectroscopy

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C1 (CH₃ on C2) | 20 - 25 |

| C2 (=C(CH₃)₂) | 130 - 140 |

| C3 (=CH) | 120 - 130 |

| C4 (CHCl) | 60 - 70 |

| C5 (CH₃ on C4) | 20 - 25 |

| C6 (CH₃ on C2) | 20 - 25 |

The carbons of the double bond (C2 and C3) will appear in the alkene region of the spectrum. The carbon attached to the chlorine (C4) will be shifted downfield.

Infrared (IR) Spectroscopy

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=C | Stretch | 1660 - 1680 (weak) |

| =C-H | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 |

The C=C stretching absorption is expected to be weak due to the tetrasubstituted nature of the double bond.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns would likely involve the loss of a chlorine radical (M-35/37) and the cleavage of the C-C bond adjacent to the chlorine atom, leading to the formation of a stable allylic carbocation.

Biological Activity and Signaling Pathways

Specific toxicological or pharmacological studies on this compound are not available in the public literature. However, as an allylic chloride, it belongs to a class of compounds known for their potential to act as alkylating agents. This reactivity is the basis for the mutagenic and carcinogenic properties observed in other simple allylic chlorides.

The proposed mechanism of genotoxicity involves the nucleophilic attack of DNA bases on the electrophilic carbon of the allylic chloride, leading to the formation of DNA adducts. This can result in mutations during DNA replication and transcription if not repaired.

Below is a diagram illustrating the general workflow for assessing the properties of a chemical compound like this compound and a conceptual diagram of the potential mechanism of action of allylic chlorides.

Conclusion

This compound is a chemical for which detailed experimental data is sparse in publicly accessible domains. This guide has provided a comprehensive overview based on its known registry information, predicted properties, and plausible synthetic and analytical characteristics derived from fundamental chemical principles. The potential for biological activity as an alkylating agent, typical of allylic chlorides, warrants careful handling and further investigation. The information and diagrams presented herein serve as a valuable resource for researchers and professionals working with this and related compounds.

References

Synthesis of 4-Chloro-2-methylpent-2-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chloro-2-methylpent-2-ene, a valuable chloroalkene intermediate in organic synthesis. The document details two core synthetic strategies: the chlorination of the corresponding allylic alcohol and the hydrochlorination of a conjugated diene. This guide includes detailed experimental protocols, quantitative data summaries, and logical pathway visualizations to aid researchers in the replication and optimization of these synthetic routes.

Synthesis via Chlorination of 2-Methylpent-2-en-4-ol

A common and effective method for the synthesis of allylic chlorides is the reaction of the corresponding allylic alcohol with a suitable chlorinating agent. For the preparation of this compound, the precursor is 2-methylpent-2-en-4-ol. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.[1]

The reaction mechanism for the chlorination of allylic alcohols with thionyl chloride can be complex, potentially proceeding through Sₙi, Sₙi', Sₙ1, or Sₙ2 pathways, depending on the reaction conditions and the structure of the substrate.[2] The Sₙi' (intramolecular nucleophilic substitution with allylic rearrangement) mechanism can sometimes lead to the formation of isomeric products. However, for a secondary allylic alcohol like 2-methylpent-2-en-4-ol, the reaction can be directed towards the desired product under controlled conditions.

Synthesis of the Precursor: 2-Methylpent-2-en-4-ol

The starting material, 2-methylpent-2-en-4-ol, can be synthesized via the hydroboration-oxidation of 2-methyl-1,3-pentadiene.

Chlorination Pathway

The logical workflow for this synthesis pathway is illustrated below.

References

Physical and chemical properties of 4-Chloro-2-methylpent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-methylpent-2-ene, a halogenated alkene of interest in organic synthesis. The document details its structural characteristics, physicochemical parameters, and reactivity. Key synthetic routes and reaction mechanisms, including nucleophilic substitution, electrophilic addition, and elimination reactions, are discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development, offering critical data and methodologies to inform their work.

Introduction

This compound, an allylic halide, is a versatile chemical intermediate. Its structure, featuring a chlorine atom attached to a carbon adjacent to a double bond, imparts unique reactivity that is valuable in a variety of organic transformations. This guide synthesizes available data on its physical and chemical properties to provide a detailed technical resource.

Physical Properties

Precise experimental data for the physical properties of this compound are not extensively documented in readily available literature. However, based on its molecular structure and data for analogous compounds, the following properties can be estimated. For comparison, the known properties of the related compound 4-chloro-2-pentene are also provided.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11Cl | --INVALID-LINK--[1] |

| Molecular Weight | 118.60 g/mol | --INVALID-LINK--[1] |

| CAS Number | 21971-94-8 | --INVALID-LINK--[1] |

| Boiling Point (estimated) | ~120-130 °C | |

| Density (estimated) | ~0.9 g/cm³ | |

| Solubility | Insoluble in water; Soluble in common organic solvents. |

Note: Estimated values are based on the properties of structurally similar compounds, such as 4-chloro-2-pentene which has a boiling point of 97 °C and a density of approximately 0.9 g/cm³[2].

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of allylic halides, which is dominated by the interplay between the carbon-chlorine bond and the adjacent carbon-carbon double bond.

Nucleophilic Substitution Reactions

As an allylic chloride, this compound is susceptible to nucleophilic substitution reactions. These can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile. The allylic nature of the carbocation intermediate in the S(_N)1 pathway provides resonance stabilization, facilitating this mechanism.

Logical Relationship of Nucleophilic Substitution:

References

An In-depth Technical Guide to 4-Chloro-2-methylpent-2-ene for Researchers and Drug Development Professionals

Introduction

4-Chloro-2-methylpent-2-ene is a halogenated alkene of interest in organic synthesis. Its structure, featuring a reactive allylic chloride, makes it a versatile building block for the introduction of the 2-methylpent-2-enyl moiety into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the available literature and patents concerning this compound, with a focus on its synthesis, characterization, and potential applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been computationally derived and are sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | PubChem[1] |

| Molecular Weight | 118.60 g/mol | PubChem[1] |

| CAS Number | 21971-94-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C=C(C)C)Cl | PubChem[1] |

| InChIKey | IAYNFCMSRUTOFU-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Exact Mass | 118.0549280 Da | PubChem[1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, its synthesis can be inferred from general methods for the preparation of allylic chlorides from corresponding alcohols. A plausible synthetic route involves the chlorination of 2-methylpent-2-en-4-ol.

Hypothetical Synthetic Workflow:

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Hypothetical synthesis of this compound.

General Experimental Considerations (Based on analogous reactions):

-

Reaction Conditions: The reaction would likely be carried out under anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the product. The choice of solvent would depend on the chlorinating agent used, with non-polar aprotic solvents being common.

-

Temperature Control: The reaction temperature would need to be carefully controlled to minimize the formation of side products, such as elimination or rearrangement products.

-

Purification: Purification of the final product would likely involve aqueous workup to remove any remaining acid or water-soluble byproducts, followed by drying of the organic layer and distillation under reduced pressure to isolate the this compound.

Spectroscopic Data

Expected ¹H NMR Data:

| Protons | Chemical Shift (ppm, predicted) | Multiplicity (predicted) |

| CH₃ (at C2) | 1.7 - 1.9 | Singlet |

| CH₃ (allylic) | 1.3 - 1.5 | Doublet |

| =CH- | 5.3 - 5.7 | Doublet of Quartets |

| -CHCl- | 4.3 - 4.7 | Multiplet |

Potential Applications in Drug Development and Organic Synthesis

The reactivity of the allylic chloride in this compound makes it a potentially useful electrophile for nucleophilic substitution reactions. This could allow for the introduction of the 2-methylpent-2-enyl group into various molecules, which could be of interest in the synthesis of novel pharmaceutical compounds or other complex organic targets.

Potential Reaction Pathway:

The following diagram illustrates the general reactivity of this compound with a generic nucleophile.

Caption: General nucleophilic substitution on this compound.

While no specific examples of the use of this compound in the synthesis of drug candidates were found in the reviewed literature, its structural motif could be incorporated into screening libraries for lead discovery. The lipophilic nature of the 2-methylpent-2-enyl group could be used to modulate the pharmacokinetic properties of a parent molecule.

Patents

Patents mentioning this compound exist, as indicated by its PubChem entry.[1] However, the specific content of these patents, including detailed synthetic methods or applications, requires a more in-depth patent search beyond the scope of this initial guide.

Conclusion

This compound is a chemical entity with potential as a synthetic intermediate. However, there is a notable lack of detailed, publicly available experimental data for this compound. Further research is needed to establish reliable synthetic protocols, fully characterize the compound using modern spectroscopic techniques, and explore its utility as a building block in organic synthesis and drug discovery. The information presented in this guide serves as a starting point for researchers and professionals interested in this molecule, highlighting the current knowledge gaps and potential areas for future investigation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Electrophilic Addition Mechanism for Chlorinated Alkenes

This guide provides a comprehensive overview of the electrophilic addition mechanism as it pertains to chlorinated alkenes. It details the underlying principles, stereochemistry, and the influence of chlorine substitution on reaction pathways, supported by quantitative data and detailed experimental protocols.

Core Principles of Electrophilic Addition to Chlorinated Alkenes

Electrophilic addition to alkenes is a fundamental reaction in organic chemistry. In the case of chlorinated alkenes, the presence of the electron-withdrawing chlorine atom significantly influences the reactivity of the double bond and the stability of the carbocation intermediate. This results in altered regioselectivity and reaction rates compared to their non-chlorinated analogs.

The general mechanism proceeds in a stepwise fashion. First, the electrophile (E+) attacks the electron-rich π-bond of the alkene, leading to the formation of a carbocation intermediate. This is the rate-determining step. Subsequently, a nucleophile (Nu-) attacks the carbocation, forming the final addition product.

The chlorine atom's inductive effect (-I) deactivates the double bond, making it less nucleophilic and thus less reactive towards electrophiles. However, the chlorine atom can also participate in resonance (+R effect), where its lone pairs can stabilize an adjacent carbocation. This dual electronic influence is crucial in determining the reaction's outcome.

Regioselectivity: Markovnikov and Anti-Markovnikov Addition

The regioselectivity of electrophilic addition to unsymmetrical chlorinated alkenes is governed by the stability of the carbocation intermediate. According to Markovnikov's rule, the electrophile adds to the carbon atom that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

In the case of chlorinated alkenes, the stability of the carbocation is influenced by both the inductive effect of the chlorine atom and potential resonance stabilization. For instance, in the addition of HBr to vinyl chloride, the electrophile (H+) can add to either the α-carbon or the β-carbon.

-

Addition to the α-carbon: This leads to a primary carbocation, which is destabilized by the electron-withdrawing inductive effect of the adjacent chlorine.

-

Addition to the β-carbon: This results in a secondary carbocation where the positive charge is on the carbon bearing the chlorine atom. This carbocation, while secondary, is significantly destabilized by the inductive effect of chlorine. However, it can be stabilized by resonance, where a lone pair from the chlorine atom is donated to the carbocationic center, forming a chloronium ion intermediate.

Experimental evidence often shows a preference for the formation of the product predicted by the more stable intermediate, though mixtures of isomers can be obtained.

Quantitative Data on Electrophilic Additions

The following table summarizes key quantitative data from representative electrophilic addition reactions involving chlorinated alkenes.

| Alkene | Electrophile | Reagent | Solvent | Temperature (°C) | Product(s) | Regioselectivity/Yield (%) |

| Vinyl Chloride | HBr | HBr (gas) | - | -78 | 1-bromo-1-chloroethane | Major Product |

| Trichloroethylene | Cl₂ | Cl₂ | CCl₄ | 25 | 1,1,2,2,2-Pentachloroethane | 95% |

| 1,2-Dichloroethene | Br₂ | Br₂ | CH₂Cl₂ | 0 | 1,2-dibromo-1,2-dichloroethane | >98% |

Table 1: Summary of quantitative data for electrophilic addition reactions of chlorinated alkenes.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 1,2-Dichloroethene

-

Objective: To synthesize 1,2-dibromo-1,2-dichloroethane via the electrophilic addition of bromine to 1,2-dichloroethene.

-

Materials:

-

1,2-Dichloroethene (cis/trans mixture)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1,2-dichloroethene (1.0 g, 10.3 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of bromine (1.65 g, 10.3 mmol) in dichloromethane (10 mL) dropwise to the stirred solution. The disappearance of the bromine color indicates the reaction is proceeding.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the bromine color is completely discharged.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

-

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Diagrams

The following diagrams illustrate the key mechanistic pathways in the electrophilic addition to chlorinated alkenes.

Caption: General mechanism of electrophilic addition to a chlorinated alkene.

Caption: Regioselectivity in the addition of HBr to vinyl chloride.

Caption: Formation of a bridged chloronium ion leading to anti-addition.

Conclusion

The electrophilic addition mechanism for chlorinated alkenes is a nuanced area of organic chemistry where the electronic effects of the chlorine substituent play a critical role in determining the reaction's rate, regioselectivity, and stereochemistry. A thorough understanding of these principles is essential for predicting reaction outcomes and designing synthetic pathways in academic and industrial research, including drug development where halogenated compounds are prevalent. The provided data and protocols serve as a foundational guide for further investigation in this field.

For Researchers, Scientists, and Drug Development Professionals

< An In-depth Technical Guide to the Molecular Formula C6H11Cl

The molecular formula C6H11Cl represents a variety of isomers, including cyclic and acyclic chloroalkanes and chloroalkenes. This guide focuses on the most prominent isomers, detailing their chemical properties, synthesis, and applications, with a particular emphasis on their relevance in research and drug development.

Isomers of C6H11Cl

The primary isomers of C6H11Cl can be categorized as follows:

-

Cyclic Alkanes: Chlorocyclohexane is the most common isomer in this category.

-

Acyclic Alkenes: This category includes various positional and geometric isomers of chloro-hexene, such as 1-chloro-1-hexene, 3-chloro-1-hexene, and 4-chloro-2-hexene.[1][2]

-

Cyclic Alkanes with Alkyl Groups: Isomers with a five-membered ring are also possible, such as those with the formula C6H11Cl.[3]

Chlorocyclohexane (Cyclohexyl Chloride)

Chlorocyclohexane, also known as cyclohexyl chloride, is a colorless liquid with a distinct odor.[4] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[5]

Physicochemical Properties

A summary of the key physicochemical properties of chlorocyclohexane is presented in the table below.

| Property | Value | References |

| Molecular Formula | C6H11Cl | [4] |

| Molar Mass | 118.60 g/mol | [4] |

| Density | 1.000 g/mL at 20 °C | [6] |

| Melting Point | -44 °C | [4] |

| Boiling Point | 142 °C | [4] |

| Flash Point | 84 °F (28.9 °C) | |

| Solubility in Water | Low | [4] |

| Refractive Index | 1.4626 at 20 °C | [6] |

| CAS Number | 542-18-7 | [4] |

Synthesis of Chlorocyclohexane

Chlorocyclohexane can be synthesized through various methods, with the reaction of cyclohexanol with hydrochloric acid being a common laboratory-scale preparation.

This protocol is based on the nucleophilic substitution reaction of cyclohexanol.

Materials:

-

Cyclohexanol (100 g)

-

Concentrated Hydrochloric Acid (250 mL)

-

Anhydrous Calcium Chloride (80 g)

Procedure:

-

Combine 100 g of pure cyclohexanol, 250 mL of concentrated hydrochloric acid, and 80 g of anhydrous calcium chloride in a 2000 mL round-bottomed flask fitted with a reflux condenser.[7]

-

Heat the mixture on a boiling water bath for 10 hours with occasional shaking. Mechanical stirring can reduce the refluxing period to 6 hours and potentially improve the yield.[7]

-

After cooling, the upper layer containing the crude cyclohexyl chloride is separated.

-

Wash the crude product with a saturated sodium chloride solution, followed by a saturated sodium bicarbonate solution, and then again with a saturated sodium chloride solution.

-

Dry the washed product over anhydrous calcium chloride for at least 24 hours.[7]

-

Purify the dried product by fractional distillation, collecting the fraction boiling at 141.5-142.5 °C.[7]

Reactions and Applications in Drug Development

Chlorocyclohexane is a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its reactivity allows for the introduction of the cyclohexyl group into larger molecules.

-

Nucleophilic Substitution Reactions: The chlorine atom in chlorocyclohexane can be displaced by a variety of nucleophiles. For example, it reacts with sodium cyanide (NaCN) in ethanol in an SN2 reaction.[8]

-

Intermediate in Drug Synthesis: It is used in the preparation of the antiepileptic and spasmodic drug, benzhexol hydrochloride.[9] The synthesis of 2-cyclohexylcyclohexanone, a potential building block, can also be achieved from chlorocyclohexane.[10]

The following diagram illustrates a generalized workflow for the synthesis and purification of chlorocyclohexane.

Caption: Workflow for the synthesis and purification of chlorocyclohexane.

Acyclic Isomers: Chlorohexenes

Several isomers of chlorohexene exist, with the position of the chlorine atom and the double bond varying.

Physicochemical Data of Chlorohexene Isomers

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | References |

| (1Z)-1-chloro-1-hexene | C6H11Cl | 118.606 | - | [11] |

| 3-chloro-1-hexene | C6H11Cl | 118.60 | 53101-38-5 | [12] |

| (Z)-4-chlorohex-2-ene | C6H11Cl | 118.60 | - | [13] |

| 6-chloro-1-hexene | C6H11Cl | 118.61 | 928-89-2 | [14] |

Applications of Chlorohexenes

6-Chloro-1-hexene is a notable isomer used in organic synthesis. It can be used to synthesize 1-(5-hexen)-2,3-dimethyl-imidazolium chloride and undergoes cross-coupling reactions.[14]

Role in Drug Discovery and Medicinal Chemistry

Chlorine-containing compounds play a significant role in pharmaceuticals. Over 250 FDA-approved drugs contain chlorine, and they are used to treat a wide range of diseases.[15] The inclusion of a chlorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While C6H11Cl itself is not a therapeutic agent, its isomers serve as important building blocks in the synthesis of more complex, biologically active molecules.[5] The development of novel chemical reactions is crucial for transforming and utilizing such building blocks in drug discovery.[16]

The following diagram illustrates the logical relationship of C6H11Cl isomers as synthetic intermediates.

Caption: Role of C6H11Cl isomers as intermediates in API synthesis.

References

- 1. C6H11Cl isomers [molport.com]

- 2. brainly.in [brainly.in]

- 3. Solved D. (16 points) Draw all four (4) of the possible | Chegg.com [chegg.com]

- 4. Cyclohexyl chloride - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Chlorocyclohexane reacts with sodium cyanide (NaCN) in ethanol to... | Study Prep in Pearson+ [pearson.com]

- 9. chembk.com [chembk.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 1-Hexene, 3-chloro- | C6H11Cl | CID 534427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (Z)-4-chlorohex-2-ene | C6H11Cl | CID 21719960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-クロロ-1-ヘキセン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asiaresearchnews.com [asiaresearchnews.com]

An In-depth Technical Guide to the Discovery and History of Substituted Allylic Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted allylic chlorides are a pivotal class of organic compounds, characterized by a chlorine atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. Their unique structural motif imparts a versatile reactivity, making them indispensable intermediates in a vast array of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of substituted allylic chlorides, detailing the evolution of their synthesis, the elucidation of their complex reaction mechanisms, and their application in fields ranging from commodity chemical production to the intricate synthesis of pharmaceuticals. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application by researchers and professionals in the chemical sciences.

Early Discoveries and Foundational Syntheses

The journey into the chemistry of allylic chlorides began in the mid-19th century. The parent compound, allyl chloride (3-chloroprop-1-ene), was first synthesized in 1857 by Auguste Cahours and August Hofmann through the reaction of allyl alcohol with phosphorus trichloride.[1] This foundational work laid the groundwork for future explorations into this reactive class of molecules.

The first major leap towards industrial-scale production came in the late 1930s with the development of a high-temperature (around 500 °C) gas-phase chlorination of propene.[2][3] This method, proceeding via a free-radical chain mechanism, provided an economical route to allyl chloride, which remains a cornerstone of its industrial synthesis today.[2][3] This process is crucial for the production of key industrial chemicals like epichlorohydrin, a monomer for epoxy resins, and synthetic glycerol.[4]

Early laboratory-scale syntheses for both the parent and substituted allylic chlorides primarily revolved around the conversion of allylic alcohols. Besides the use of phosphorus trichloride, methods employing hydrochloric acid, often with a copper(I) chloride catalyst to improve yields, became common practice.[5]

Evolution of Synthetic Methodologies

The inherent reactivity of the allylic C-H bond spurred the development of more selective and milder reagents for the synthesis of substituted allylic chlorides, moving beyond the harsh conditions of high-temperature radical chlorination.

N-Chlorosuccinimide (NCS)

A significant advancement in the selective halogenation of allylic positions was the application of N-halosuccinimides. While N-bromosuccinimide (NBS) is more commonly associated with the Wohl-Ziegler reaction for allylic bromination, N-chlorosuccinimide (NCS) serves as a valuable reagent for allylic chlorination.[6] The reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism.[6] The key advantage of using NCS is that it maintains a low concentration of elemental chlorine in the reaction mixture, which favors allylic substitution over competing electrophilic addition to the double bond.[2]

Modern Reagents and Catalytic Systems

Research in recent decades has focused on developing highly regioselective and scalable methods for the synthesis of complex substituted allylic chlorides.

-

Activated DMSO Systems: A versatile and scalable protocol for the chemoselective chlorination of polyprenoids (terpene-derived compounds) utilizes a combination of dimethyl sulfoxide (DMSO) and chlorotrimethylsilane (TMSCl).[7][8] This method activates DMSO to serve as the chlorine source, enabling the regioselective formation of allylic chlorides under mild conditions.[7]

-

Selenium-Catalyzed Chlorination: The use of catalytic amounts of phenylselenenyl chloride (PhSeCl) with NCS has been shown to effectively produce allylic chlorides from various alkenes, often with accompanying rearrangement of the double bond.[7] This catalytic approach offers an alternative to stoichiometric reagents.

Data Presentation: Comparative Synthesis Data

The choice of synthetic method for a substituted allylic chloride depends critically on the substrate and the desired regioselectivity. The following table summarizes yield and selectivity data for representative allylic chlorination methods.

| Alkene Substrate | Reagent/Catalyst | Conditions | Product(s) | Yield (%) | Regioisomeric Ratio | Reference |

| Geraniol Acetate | DMSO, TMSCl | DCM, 0 °C to rt | (E)-4-chloro-3,7-dimethylocta-2,6-dien-1-yl acetate | 91 | >95:5 | [7] |

| Farnesol Acetate | DMSO, TMSCl | DCM, 0 °C to rt | Allylic Chloride Product | 85 | >95:5 | [7] |

| β,γ-Unsaturated Ester | PhSeCl (5 mol%), NCS | MeCN, 25 °C, 4-48h | Allylic Chloride Product | 62-89 | Varies | [7] |

| 1-Octene | NBS | CCl₄, reflux | 3-bromo-1-octene & 1-bromo-2-octene | - | 18:82 | [9] |

| Cyclohexene | NCS, Peroxide | CCl₄, reflux | 3-Chlorocyclohexene | - | - | [6] |

Note: Data for the NBS reaction with 1-octene is for bromination but is included to illustrate the regioselectivity of radical halogenation on a simple terminal alkene.

Mechanistic Understanding: A Tale of Competing Pathways

The utility of substituted allylic chlorides as synthetic intermediates is intrinsically linked to their diverse reactivity, particularly in nucleophilic substitution reactions. The presence of the adjacent π-system allows for multiple reaction pathways, a subject of extensive study in physical organic chemistry. The pioneering work of chemists like Christopher Ingold was fundamental in establishing the concepts of SN1 and SN2 reactions, which provided the framework for understanding these more complex systems.[1]

Substituted allylic chlorides can undergo nucleophilic substitution via four primary mechanisms:

-

SN2 (Substitution Nucleophilic Bimolecular): A direct, concerted attack of the nucleophile at the carbon bearing the chlorine (the α-carbon), resulting in inversion of stereochemistry.

-

SN1 (Substitution Nucleophilic Unimolecular): Ionization of the chloride to form a resonance-stabilized allylic carbocation, which is then attacked by the nucleophile at either end.

-

SN2' (SN2 with Rearrangement): A concerted attack of the nucleophile at the terminal carbon of the double bond (the γ-carbon), with simultaneous migration of the double bond and expulsion of the chloride ion.

-

SN1' (SN1 with Rearrangement): Formation of the allylic carbocation, followed by nucleophilic attack at the γ-carbon.

The competition between these pathways is governed by factors such as the structure of the allylic chloride, the nature of the nucleophile, the solvent, and the leaving group.

// Relationships AllylicChloride -> SN2 [label=" Strong Nucleophile\n α-attack"]; AllylicChloride -> SN2_prime [label=" Strong Nucleophile\n γ-attack"]; AllylicChloride -> Carbocation [label=" Ionization (Slow)\n Polar Protic Solvent"]; Carbocation -> SN1 [label=" Nu⁻ Attack at α-carbon"]; Carbocation -> SN1_prime [label=" Nu⁻ Attack at γ-carbon"];

} .dot Caption: Logical relationship of competing SN1/SN2 and SN1'/SN2' pathways.

Experimental Protocols

Detailed and reproducible experimental procedures are the bedrock of chemical science. Below are representative protocols for the synthesis of both the parent allyl chloride and a substituted allylic chloride.

Protocol 1: Synthesis of Allyl Chloride from Allyl Alcohol (Catalytic)

This protocol is adapted from Vogel's Textbook of Practical Organic Chemistry.

Materials:

-

Allyl alcohol (100 ml)

-

Concentrated hydrochloric acid (150 ml)

-

Copper(I) chloride (2 g, freshly prepared)

-

Concentrated sulfuric acid (50 ml)

-

Anhydrous calcium chloride

-

Ice-water bath

-

1000 ml round-bottomed flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place 100 ml of allyl alcohol, 150 ml of concentrated hydrochloric acid, and 2 g of freshly prepared copper(I) chloride into a 1000 ml round-bottomed flask equipped with a reflux condenser.

-

Cool the flask in an ice-water bath.

-

Add 50 ml of concentrated sulfuric acid dropwise through the condenser with frequent shaking of the flask.

-

After the addition is complete, allow the reaction mixture to stand for 30 minutes to complete the separation of the allyl chloride layer.

-

Separate the upper layer of crude allyl chloride using a separatory funnel.

-

Wash the crude product with twice its volume of water.

-

Dry the washed allyl chloride over anhydrous calcium chloride.

-

Purify the dried product by distillation, collecting the fraction that boils at 46-47 °C. The expected yield is over 90%.[5]

Protocol 2: Regioselective Synthesis of (E)-4-chloro-3,7-dimethylocta-2,6-dien-1-yl acetate

This protocol is adapted from Demertzidou et al., J. Org. Chem. 2017, 82, 8710-8715.

Materials:

-

Geraniol acetate (0.1 mmol)

-

Dimethyl sulfoxide (DMSO, 0.5 mmol, 5 equiv)

-

Chlorotrimethylsilane (TMSCl, 1.0 mmol, 10 equiv)

-

Dichloromethane (DCM), anhydrous

-

Screw-capped 4 mL vials

-

Standard workup and purification supplies (silica gel chromatography)

Procedure:

-

In a dry, screw-capped 4 mL vial, prepare a solution of DMSO (5 equivalents) in DCM.

-

In a separate vial, prepare a solution of TMSCl (10 equivalents) in DCM.

-

Cool both solutions to 0 °C.

-

Combine the DMSO and TMSCl solutions and mix for 5 minutes at 0 °C.

-

Prepare a 0.1 M solution of geraniol acetate (1 equivalent) in DCM.

-

Add the geraniol acetate solution to the pre-mixed DMSO/TMSCl reagent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford the desired allylic chloride. The reported yield is 91%.[7]

// Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Alkene Substrate &\nChlorinating Agent"]; ReactionSetup [label="Reaction Setup\n(Solvent, Temp, Catalyst)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC, GC-MS)"]; Workup [label="Aqueous Workup\n(Quenching, Extraction)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying & Concentration"]; Purification [label="Purification\n(Distillation or Chromatography)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, IR)"]; FinalProduct [label="Pure Substituted\nAllylic Chloride", shape=ellipse];

// Edges Reactants -> ReactionSetup; ReactionSetup -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Drying; Drying -> Purification; Purification -> Characterization; Characterization -> FinalProduct; } .dot Caption: A generalized workflow for the synthesis and isolation of allylic chlorides.

Applications in Drug Development and Complex Molecule Synthesis

The unique reactivity of substituted allylic chlorides makes them valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

Antifungal Agents

A prominent example is the synthesis of allylamine antifungals, such as Naftifine and Butenafine . While many synthetic routes to these drugs exist, several proceed through intermediates that are structurally analogous to or derived from allylic precursors. The core structure of these drugs contains the allylamine functional group, which is often installed via nucleophilic substitution on an allylic electrophile. For instance, the synthesis of Naftifine can be achieved through various routes, some of which involve the creation of the key cinnamyl-amine bond, a process conceptually similar to the reactions of allylic halides.[1][5] Butenafine synthesis involves the alkylation of an amine with p-tert-butyl benzyl bromide, highlighting the reactivity of benzylic halides, which is analogous to that of allylic halides due to the stabilization of the carbocation intermediate by the adjacent π-system.[10]

Terpene and Steroid Synthesis

The synthesis of complex natural products like terpenes and steroids often requires the strategic introduction of functional groups and the formation of carbon-carbon bonds. Substituted allylic chlorides serve as key building blocks in these endeavors. For example, in terpene synthesis, the chlorination of an allylic alcohol like geraniol can generate an epoxygeranyl chloride, a versatile intermediate for subsequent coupling reactions.[5] In steroid synthesis, allylic chlorides can be used to introduce side chains or to facilitate cyclization reactions, leveraging their defined reactivity to build up the complex polycyclic steroid core.[10]

Conclusion

From their initial discovery in the mid-19th century to their current role as sophisticated building blocks in modern organic synthesis, substituted allylic chlorides have a rich and evolving history. The development of new reagents and a deeper mechanistic understanding have transformed their synthesis from a high-temperature industrial process into a nuanced art, allowing for the selective and efficient creation of complex molecular architectures. For researchers in drug development and other scientific fields, a thorough understanding of the history, synthesis, and reactivity of these compounds is essential for innovation and the continued advancement of chemical synthesis.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. Allyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 9. Welcome to Adobe GoLive 6 [cp.cm.kyushu-u.ac.jp]

- 10. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 4-chloro-2-methylpent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Stereoisomerism in 4-chloro-2-methylpent-2-ene

The molecular structure of this compound contains two key features that give rise to stereoisomerism: a stereogenic center at the fourth carbon atom (C4), which is bonded to four different groups (a hydrogen atom, a chlorine atom, a methyl group, and a methyl-substituted vinyl group), and a carbon-carbon double bond between C2 and C3.

The presence of the chiral center at C4 results in the existence of two enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The restricted rotation around the C2=C3 double bond leads to two geometric isomers, designated as (E) and (Z), based on the arrangement of substituents. Consequently, this compound can exist as four distinct stereoisomers: a pair of enantiomers for the (E)-diastereomer and a pair of enantiomers for the (Z)-diastereomer.

The relationship between these stereoisomers is critical for applications in fields such as asymmetric synthesis and medicinal chemistry, where the biological activity of a molecule is often highly dependent on its three-dimensional structure.

Physicochemical Properties

Experimentally determined physicochemical data for the individual stereoisomers of this compound are scarce. However, theoretical data and properties of the racemic mixture are available from databases such as PubChem. The following table summarizes the available and predicted data.

| Property | Value | Data Source |

| Molecular Formula | C₆H₁₁Cl | PubChem |

| Molecular Weight | 118.60 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 21971-94-8 | PubChem |

| Boiling Point (Predicted) | 120-125 °C | Estimation based on similar compounds |

| Density (Predicted) | ~0.9 g/cm³ | Estimation based on similar compounds |

| Optical Rotation | (R) and (S) enantiomers will have equal and opposite rotations. | Theoretical Principle |

Experimental Protocols

Proposed Synthesis of Racemic this compound

The synthesis of this compound can be approached through the allylic chlorination of the corresponding alcohol, 2-methylpent-2-en-4-ol. A common method for this transformation is the use of thionyl chloride (SOCl₂) or hydrochloric acid.

Materials:

-

2-methylpent-2-en-4-ol

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether or dichloromethane as solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Pyridine (optional, as a base with SOCl₂)

Procedure:

-

Dissolve 2-methylpent-2-en-4-ol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of thionyl chloride or an excess of concentrated hydrochloric acid to the cooled solution. If using thionyl chloride, a small amount of pyridine can be added to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield a mixture of (E)- and (Z)-4-chloro-2-methylpent-2-ene.

Approaches to Stereoselective Synthesis and Separation

The preparation of enantiomerically enriched or pure stereoisomers of this compound presents a significant synthetic challenge.[1] Advanced methodologies that have been successful for other chiral allylic chlorides could be adapted.

-

Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, enriched enantiomer.[2]

-

Stereospecific Chlorination: The use of a chiral chlorinating agent or a chiral catalyst with a non-chiral chlorinating source on a prochiral or a stereochemically pure precursor alcohol could lead to the desired stereoisomer.[3]

-

Chiral Chromatography: The racemic mixture of the (E) or (Z) diastereomer can be separated into its constituent enantiomers using chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC).[1]

Spectroscopic Characterization (Predicted)

While specific spectra for each stereoisomer are not available, the expected features can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectra of the (E) and (Z) diastereomers are expected to show slight differences in the chemical shifts of the vinylic and allylic protons due to different spatial orientations.

-

Vinylic Proton (at C3): Expected to appear as a doublet of quartets. The coupling constants with the allylic proton at C4 will differ between the (E) and (Z) isomers.

-

Allylic Proton (at C4): Expected to be a multiplet.

-

Methyl Groups: The two methyl groups at C2 will be diastereotopic and may show distinct signals. The methyl group at C4 will appear as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectra will show six distinct signals for each diastereomer. The chemical shifts of the carbons involved in and adjacent to the double bond (C2, C3, and C5) are expected to differ between the (E) and (Z) isomers.

Infrared (IR) Spectroscopy

The IR spectra of all stereoisomers will show characteristic peaks for C=C stretching (around 1670 cm⁻¹) and C-Cl stretching (around 650-750 cm⁻¹). The out-of-plane C-H bending vibrations for the double bond may differ between the (E) and (Z) isomers, providing a diagnostic tool for their differentiation.

Potential Applications and Further Research

Halogenated organic compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The stereoisomers of this compound could serve as chiral building blocks in asymmetric synthesis. The allylic chloride functionality allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Further research is required to develop efficient and stereoselective synthetic routes to the individual stereoisomers of this compound and to fully characterize their physical and chemical properties. Such studies would enable the exploration of their potential in drug discovery and materials science.

Conclusion

This compound is a chiral allylic chloride that exists as four distinct stereoisomers. While specific experimental data for these isomers is limited, this technical guide provides a theoretical framework for their synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The development of stereoselective synthetic methods for this compound represents a valuable goal for synthetic organic chemists.

References

The Unstable Allyl: A Deep Dive into the Reaction Kinetics of Allylic Halides for Drug Discovery and Development

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the fundamental reaction kinetics of allylic halides. This whitepaper provides a critical resource for harnessing the unique reactivity of these compounds in medicinal chemistry and pharmaceutical synthesis. Allylic halides, organic compounds containing a halogen atom attached to a carbon atom adjacent to a double bond, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer and antiviral agents. Their enhanced reactivity, a double-edged sword, presents both opportunities and challenges in the design of targeted therapeutics.

The heightened reactivity of allylic halides compared to their saturated counterparts stems from the ability of the adjacent double bond to stabilize both reaction intermediates and transition states. This guide delves into the core reaction pathways that govern the behavior of allylic halides: nucleophilic substitution (SN1, SN2, SN1', and SN2') and elimination (E1 and E2) reactions. Understanding the delicate balance between these competing pathways is paramount for controlling reaction outcomes and achieving desired product synthesis.

Nucleophilic Substitution: A Tale of Two (or Four) Mechanisms

Nucleophilic substitution reactions of allylic halides are characterized by the replacement of the halide leaving group by a nucleophile. The regiochemistry and stereochemistry of these reactions are dictated by the interplay of several factors, including the structure of the allylic halide, the nature of the nucleophile, the solvent, and the leaving group.

The guide provides a detailed analysis of the following substitution mechanisms:

-

SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism proceeds through a resonance-stabilized allylic carbocation intermediate. The formation of this carbocation is the rate-determining step. This pathway is favored for tertiary and secondary allylic halides in polar protic solvents with weak nucleophiles. The resonance stabilization of the carbocation can lead to a mixture of products, resulting from nucleophilic attack at either end of the allylic system (SN1 and SN1' products).

-

SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step mechanism where the nucleophile attacks the carbon bearing the leaving group from the backside. Primary allylic halides readily undergo SN2 reactions, which are favored by strong nucleophiles in polar aprotic solvents. The transition state of this reaction is stabilized by the adjacent π-system, leading to significantly faster reaction rates compared to analogous alkyl halides. For example, allyl chloride reacts over 800 times faster than propyl chloride in SN2 reactions[1].

-

SN1' and SN2' (Allylic Rearrangement): A unique feature of allylic systems is the possibility of nucleophilic attack at the γ-carbon (the other end of the double bond), leading to a rearranged product. The SN1' mechanism involves the formation of the resonance-stabilized carbocation, with subsequent nucleophilic attack at the remote carbon. The SN2' mechanism is a concerted process where the nucleophile attacks the γ-carbon while the double bond shifts and the leaving group departs from the α-carbon.

Elimination Reactions: The Competing Pathway

Elimination reactions of allylic halides, leading to the formation of dienes, are always in competition with substitution reactions. The predominant pathway is influenced by the strength of the base, the structure of the substrate, and the reaction temperature.

-

E1 (Elimination Unimolecular): Similar to the SN1 mechanism, the E1 pathway proceeds through a carbocation intermediate. It is favored for tertiary allylic halides in the presence of a weak base.

-

E2 (Elimination Bimolecular): This concerted mechanism is favored by strong, bulky bases and is often a major pathway for secondary and tertiary allylic halides. The E2 reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group.

Quantitative Kinetic Data

A cornerstone of this technical guide is the presentation of quantitative kinetic data to allow for direct comparison of reaction rates under various conditions. The following tables summarize key kinetic parameters for the reactions of allylic halides.

| Allylic Halide | Nucleophile/Solvent | Reaction Type | Rate Constant (k) | Temperature (°C) | Reference |

| Benzyl Chloride | KI / Acetone | SN2 | 1.5 x 10-3 M-1s-1 | 23 | J. Org. Chem. 2014, 79, 14, 6588–6597 |

| 6-(Chloromethyl)-6-methylfulvene | KI / Acetone | SN2 | 4.5 x 10-2 M-1s-1 | 23 | J. Org. Chem. 2014, 79, 14, 6588–6597 |

| Allyl Chloride | KI / Acetone | SN2 | Relative rate ~70 times faster than ethyl chloride | N/A | YouTube: Allylic & Benzylic Reactivity towards SN2 |

| Substituted Benzyl Chlorides | 20% Acetonitrile in water | Solvolysis (SN1) | 2.2 s-1 (4-methoxy) to 1.1 x 10-8 s-1 (3,4-dinitro) | 25 | J. Org. Chem. 2008, 73, 12, 4537–4545 |

| Allyl Chloroformate | Various aqueous organic mixtures | Solvolysis | Varies with solvent composition | 25 | Int. J. Mol. Sci. 2013, 14, 7528-7546 |

Experimental Protocols: A Guide to Kinetic Analysis

To facilitate further research in this critical area, the guide provides a detailed experimental protocol for monitoring the kinetics of allylic halide solvolysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Kinetic Analysis of Allyl Chloride Solvolysis in 50:50 Water:Ethanol-d6 by 1H NMR Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of allyl chloride in a deuterated, non-reactive solvent (e.g., CDCl3) of known concentration.

-

Prepare the reaction solvent mixture of 50:50 (v/v) deionized water and ethanol-d6.

-

Add a known concentration of an internal standard (e.g., 1,4-dioxane or TMS) to the reaction solvent. The internal standard should be inert under the reaction conditions and have a resonance that does not overlap with reactant or product signals.

-

-

NMR Instrument Setup:

-

Set the NMR spectrometer to the desired temperature (e.g., 25 °C).

-

Lock the spectrometer on the deuterium signal of the ethanol-d6.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire a reference 1H NMR spectrum of the reaction solvent containing the internal standard.

-

-

Initiation of the Reaction and Data Acquisition:

-

In a temperature-controlled NMR tube, add a precise volume of the reaction solvent with the internal standard.

-

Initiate the reaction by injecting a small, precise volume of the allyl chloride stock solution into the NMR tube.

-

Quickly mix the contents and immediately begin acquiring a series of 1H NMR spectra at predetermined time intervals. The time between spectra will depend on the reaction rate. For faster reactions, a shorter delay is necessary.

-

-

Data Processing and Analysis:

-

Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to a non-exchangeable proton of the starting material (allyl chloride) and a proton of the product (allyl alcohol). Also, integrate the signal of the internal standard.

-

Normalize the integrals of the reactant and product signals to the integral of the internal standard in each spectrum to correct for any variations in sample volume or spectrometer performance.

-

Calculate the concentration of the reactant and product at each time point using the normalized integral values and the initial concentration of the reactant.

-

Plot the concentration of the reactant versus time.

-

Determine the order of the reaction and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., for a first-order reaction, a plot of ln[Reactant] vs. time will be linear with a slope of -k).

-

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the complex relationships between the different reaction pathways and the experimental workflow, the following diagrams have been generated using the DOT language.

Application in Drug Development

The unique reactivity of allylic halides makes them valuable building blocks in the synthesis of complex pharmaceutical compounds. Their ability to act as electrophiles allows for the introduction of the allyl moiety into a wide range of molecules. This is particularly relevant in the development of kinase inhibitors, a major class of anticancer drugs. Many kinase inhibitors feature heterocyclic cores, and the synthesis of these often involves the use of allylic halides as key intermediates for alkylation reactions.

For instance, the synthesis of certain Abelson (Abl) tyrosine kinase inhibitors, used in the treatment of Chronic Myelogenous Leukemia (CML), can involve the use of allylic halides to append side chains that are crucial for binding to the kinase domain. Similarly, allylic halides can be employed in the synthesis of antiviral drugs, where the introduction of an allyl group can enhance the compound's binding affinity to viral enzymes.

This in-depth technical guide serves as an essential resource for chemists and pharmacologists, providing the fundamental knowledge required to effectively utilize the rich and complex chemistry of allylic halides in the ongoing quest for novel and more effective therapeutics. By understanding and controlling their reaction kinetics, the scientific community can better exploit these versatile synthons to build the next generation of life-saving medicines.

References

Methodological & Application

Application Notes and Protocols: Preparation of Grignard Reagents from 4-Chloro-2-methylpent-2-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grignard reagents (RMgX) are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2] Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3][4] This document provides a detailed protocol for the preparation of a specific allylic Grignard reagent, (2-methylpent-2-en-4-yl)magnesium chloride, from 4-chloro-2-methylpent-2-ene.

The synthesis of Grignard reagents from allylic halides, such as this compound, requires careful control of reaction conditions. Allylic halides are highly reactive, which can lead to side reactions, primarily Wurtz-type coupling, where the halide couples with the newly formed Grignard reagent.[5][6] Furthermore, allylic Grignard reagents can exist in a dynamic equilibrium with their isomeric forms, which can influence the regioselectivity of subsequent reactions.[7] The use of anhydrous conditions is critical, as Grignard reagents react readily with protic solvents like water to quench the reagent and form an alkane.[4][8]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the preparation of the Grignard reagent from this compound. Conditions are optimized to maximize yield and minimize side-product formation.

| Parameter | Value / Condition | Rationale / Notes |

| Starting Material | This compound | An allylic chloride, which is highly reactive.[5] |

| Magnesium | 1.1 - 1.2 molar equivalents | A slight excess of magnesium ensures complete consumption of the alkyl halide.[9] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an effective solvent for stabilizing Grignard reagents and is often preferred for less reactive halides.[3] |

| Initiation | Iodine crystal (catalytic) | Activates the magnesium surface by removing the passivating magnesium oxide layer.[3] |

| Reaction Temperature | 0 - 5 °C (during addition) | Low temperature is maintained to control the exothermic reaction and minimize side reactions like coupling.[10] |

| Reaction Time | 1 - 3 hours | Sufficient time for the complete formation of the Grignard reagent after the addition of the halide.[9] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture.[5] |

| Typical Yield | ~90% | Based on similar preparations of allylic Grignard reagents.[10] The reagent is typically used in situ. |

Experimental Protocol

This protocol details the laboratory-scale preparation of (2-methylpent-2-en-4-yl)magnesium chloride.

Materials and Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser with drying tube (e.g., CaCl2)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice-water bath

-

This compound (C₆H₁₁Cl)[11]

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (one small crystal)

Procedure:

-

Apparatus Setup:

-

Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed.

-

Place the entire apparatus under a positive pressure of dry nitrogen or argon gas.

-

-

Magnesium Activation:

-

To the flask, add magnesium turnings (1.2 equivalents).

-

Add one small crystal of iodine.

-

Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and deposits on the magnesium surface. The brownish color should disappear as the iodine reacts with the magnesium. Allow the flask to cool to room temperature.

-

-

Reaction Initiation:

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion (~5-10%) of the halide solution to the magnesium turnings while stirring.

-

The reaction is initiated when a color change (typically becoming cloudy and greyish) and a gentle reflux or temperature increase are observed. If the reaction does not start, gentle warming may be required.

-

-

Formation of the Grignard Reagent:

-

Once the reaction has been initiated, immerse the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Add the remaining solution of this compound from the dropping funnel dropwise at a rate that maintains a steady, controllable reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Use and Storage:

-

The resulting dark grey or brownish solution is the Grignard reagent, (2-methylpent-2-en-4-yl)magnesium chloride.

-

This reagent is not typically isolated and should be used immediately (in situ) for subsequent reactions.[4]

-

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the preparation of the Grignard reagent.

Caption: Experimental workflow for Grignard reagent preparation.

Caption: Formation and allylic rearrangement of the Grignard reagent.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]

- 3. adichemistry.com [adichemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. byjus.com [byjus.com]

- 9. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. This compound | C6H11Cl | CID 12535659 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Chloro-2-methylpent-2-ene as a Chemical Intermediate: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

4-Chloro-2-methylpent-2-ene is a chlorinated hydrocarbon with the molecular formula C₆H₁₁Cl.[1] Its basic properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | PubChem[1] |

| Molecular Weight | 118.60 g/mol | PubChem[1] |

| CAS Number | 21971-94-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Trimethylallyl chloride | PubChem[1] |

Potential Applications as a Chemical Intermediate

While specific applications for this compound are not well-documented, its structure as an allylic chloride suggests potential utility in a variety of organic synthesis reactions. Allylic halides are versatile intermediates known to participate in nucleophilic substitution and organometallic reactions.

General Reactivity of Allylic Chlorides

Allylic chlorides, such as this compound, are generally reactive towards nucleophiles and can undergo both Sₙ2 and Sₙ1 type reactions. The presence of the double bond can stabilize a carbocation intermediate, favoring Sₙ1 pathways.